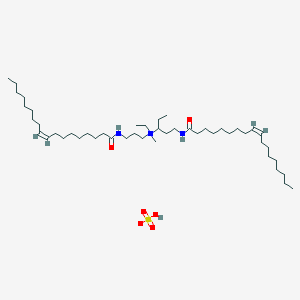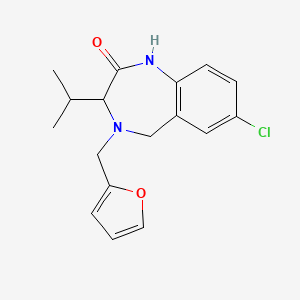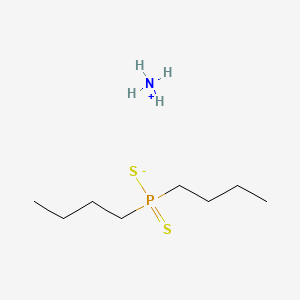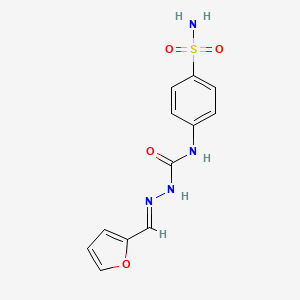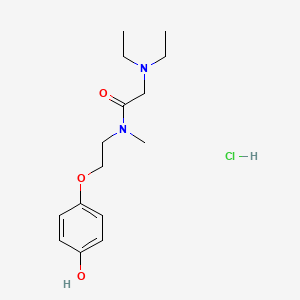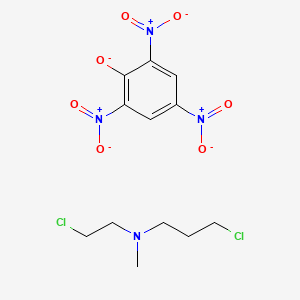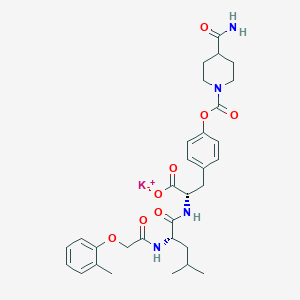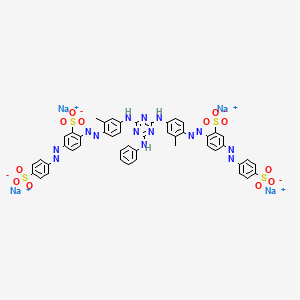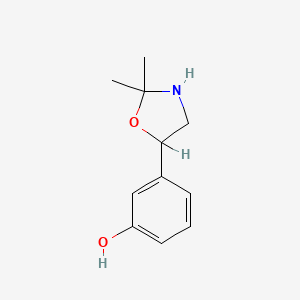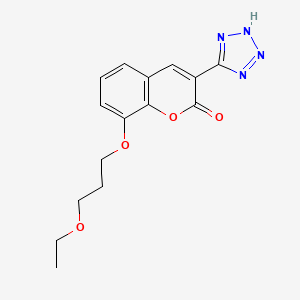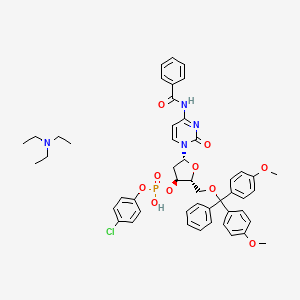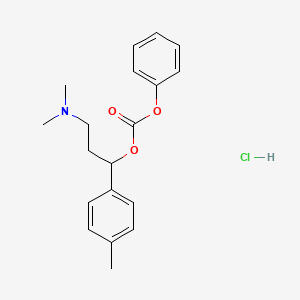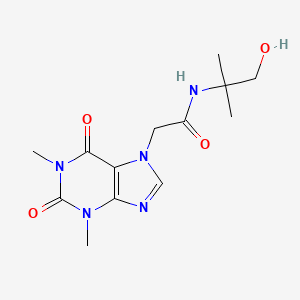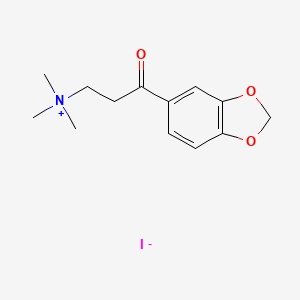
1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzodioxole ring, a propanaminium group, and an iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and disubstituted halomethanes.
Introduction of the Propanaminium Group: The propanaminium group is introduced through a series of reactions involving the appropriate amines and alkylating agents.
Addition of the Iodide Ion:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide undergoes various types of chemical reactions, including:
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with appropriate nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A related compound with a similar benzodioxole ring structure.
Methylenedioxybenzene: Another compound with a methylenedioxy functional group.
Safrole: A naturally occurring compound with a methylenedioxyphenyl group.
Uniqueness
1,3-Benzodioxole-5-propanaminium, gamma-oxo-N,N,N-trimethyl-, iodide is unique due to its specific combination of functional groups and its iodide ion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
96543-92-9 |
|---|---|
Molecular Formula |
C13H18INO3 |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C13H18NO3.HI/c1-14(2,3)7-6-11(15)10-4-5-12-13(8-10)17-9-16-12;/h4-5,8H,6-7,9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YDGFSNCYXDIEDU-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC2=C(C=C1)OCO2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


